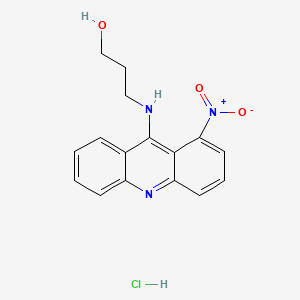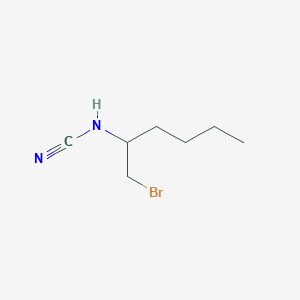
(1-Bromohexan-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromohexan-2-yl)cyanamide is an organic compound with the molecular formula C7H13BrN2 It is a derivative of cyanamide, characterized by the presence of a bromine atom and a cyanamide group attached to a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromohexan-2-yl)cyanamide typically involves the reaction of 1-hexene with cyanamide in the presence of a brominating agent. One common method is the bromination of 1-hexene to form 1-bromohexane, followed by the reaction with cyanamide to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanamide addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromohexan-2-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The cyanamide group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and nitrogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium cyanide are commonly used under mild conditions.
Addition: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted hexyl cyanamides, which can be further utilized in synthetic chemistry for the development of new materials and compounds .
Aplicaciones Científicas De Investigación
(1-Bromohexan-2-yl)cyanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of (1-Bromohexan-2-yl)cyanamide involves its interaction with various molecular targets. The bromine atom and cyanamide group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to undergo substitution and addition reactions allows it to modify the structure and function of target molecules, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromohexane: Lacks the cyanamide group, making it less versatile in chemical reactions.
Hexylcyanamide: Does not contain the bromine atom, limiting its reactivity in substitution reactions.
2-Bromohexanamide: Similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
(1-Bromohexan-2-yl)cyanamide is unique due to the presence of both bromine and cyanamide groups, which confer a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .
Propiedades
Número CAS |
85782-22-5 |
|---|---|
Fórmula molecular |
C7H13BrN2 |
Peso molecular |
205.10 g/mol |
Nombre IUPAC |
1-bromohexan-2-ylcyanamide |
InChI |
InChI=1S/C7H13BrN2/c1-2-3-4-7(5-8)10-6-9/h7,10H,2-5H2,1H3 |
Clave InChI |
IXRBHSYEPONXOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CBr)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


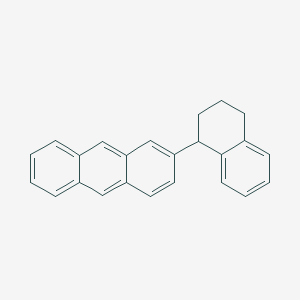
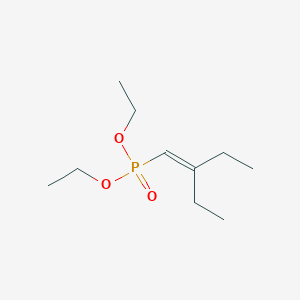

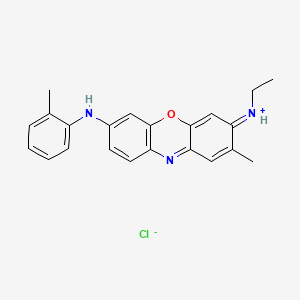
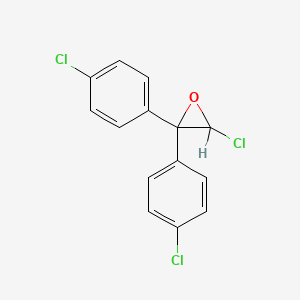
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
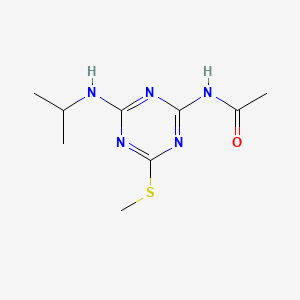
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
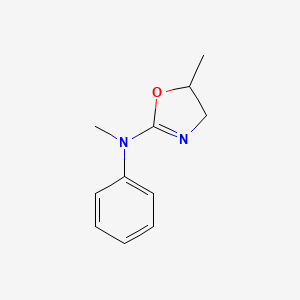
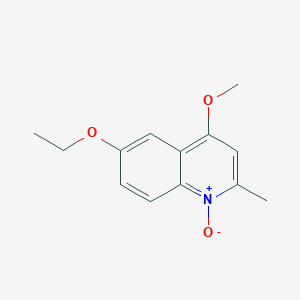
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
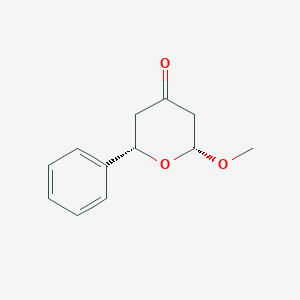
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
